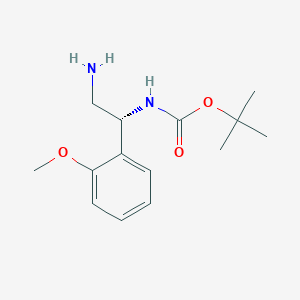
tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
Descripción general
Descripción
Tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate, also known as TBAC, is a novel chemical compound that has been studied for its potential applications in scientific research. TBAC is a chiral amide derived from tert-butyl alcohol and 2-amino-1-(2-methoxyphenyl)ethanol, and it has a molecular weight of 219.3 g/mol. TBAC has been found to have a wide range of potential applications in scientific research, and its use in laboratory experiments has been studied in great detail.
Mecanismo De Acción
The mechanism of action of tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is not fully understood, but it is believed to involve the formation of hydrogen bonds between the amide group of this compound and the active site of the enzyme. This interaction is believed to be responsible for the inhibition of the enzyme. Additionally, the chiral nature of this compound is believed to be important in the inhibition of the enzyme, as it may allow for the preferential binding of the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of different studies. It has been found to inhibit the activity of several enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. Additionally, this compound has been found to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate has several advantages when used in laboratory experiments. Its chiral nature allows for the preferential binding of the active site of an enzyme, and its amide group can form hydrogen bonds with the active site of an enzyme, allowing for the inhibition of the enzyme. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is a relatively expensive compound, and its synthesis can be complicated and time-consuming.
Direcciones Futuras
There are a number of potential future directions for tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate research. One potential direction is to further investigate the mechanism of action of this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and drug metabolism. Additionally, further research could be conducted on the potential use of this compound in asymmetric synthesis and asymmetric catalysis. Finally, further research could be conducted on the cost-effectiveness and efficiency of this compound synthesis and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate has been used in a wide range of scientific research applications. It has been used as a chiral catalyst in asymmetric synthesis, as a chiral ligand in asymmetric catalysis, and as a chiral reagent in asymmetric synthesis. This compound has also been used in the study of enzyme inhibition, drug metabolism, and drug discovery. Additionally, this compound has been used in the study of the structure and function of proteins and peptides.
Propiedades
IUPAC Name |
tert-butyl N-[(1R)-2-amino-1-(2-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGUFKAOUIENK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



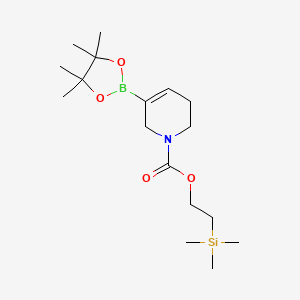
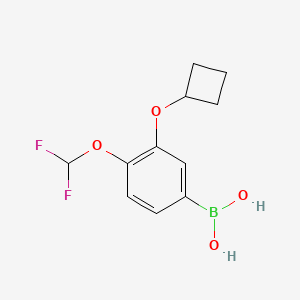
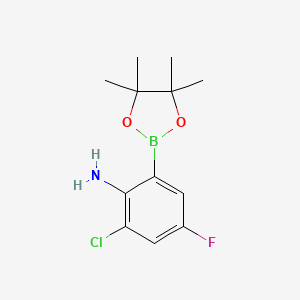

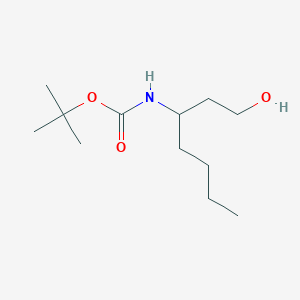
![8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3326097.png)

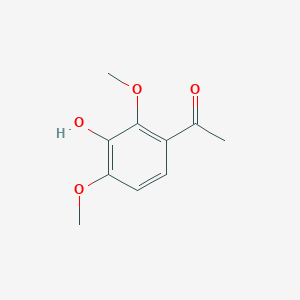

![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3326128.png)
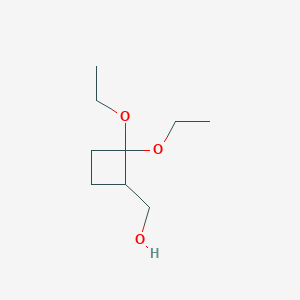
![4-Ethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one](/img/structure/B3326165.png)
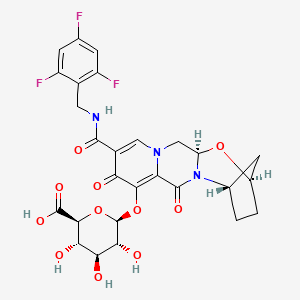
![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)